2-[(4-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3S2/c1-13-17(22)7-4-8-18(13)25-19(26)10-15-11-29-21(24-15)30-12-20(27)23-14-5-3-6-16(9-14)28-2/h3-9,11H,10,12H2,1-2H3,(H,23,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYXDOBHGHXLDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(4-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide is a thiazole derivative that has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.
The compound's molecular formula is with a molecular weight of approximately 366 Da. Its structure includes a thiazole ring, which is known to contribute to various biological activities including anticancer and antimicrobial effects.
The biological activity of thiazole derivatives often hinges on their ability to interact with biological macromolecules. The specific mechanisms for this compound can be categorized as follows:
- Antitumor Activity : Thiazole compounds have been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies indicate that modifications on the thiazole ring can enhance the compound's ability to induce apoptosis in cancer cells by interacting with proteins involved in cell survival pathways such as Bcl-2 family proteins .
- Antimicrobial Activity : The thiazole moiety has been associated with antimicrobial properties. This compound may inhibit bacterial growth through disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .
Antitumor Efficacy
A study evaluating the cytotoxicity of various thiazole derivatives found that compounds similar to our target exhibited IC50 values in the low micromolar range against human cancer cell lines such as A-431 (epidermoid carcinoma) and Jurkat (T-cell leukemia). The presence of electron-donating groups like methoxy enhances the cytotoxic potential by stabilizing the interaction with target proteins .
Antimicrobial Activity
Research has shown that thiazole derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. A recent investigation into similar compounds indicated that those with halogen substitutions exhibited improved activity against resistant strains, suggesting that structural modifications can lead to enhanced efficacy .
Data Table: Biological Activity Overview
| Activity Type | Cell Line/Organism | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| Antitumor | A-431 | 1.98 | Apoptosis induction |
| Antitumor | Jurkat | 1.61 | Bcl-2 protein interaction |
| Antimicrobial | E. coli | 5.00 | Cell wall synthesis disruption |
| Antimicrobial | S. aureus | 4.50 | Metabolic pathway interference |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs and their distinguishing features are summarized below:
Key Observations:
Thiazole vs.
Substituent Impact: The 3-methoxyphenyl group in the target compound may enhance solubility compared to chlorophenyl () or nitro-substituted () analogs.
Spectroscopic Trends:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
